Comparative CHIKV nsP1-Targeted Antiviral Class Potency: Dichlorobenzyl vs. Unsubstituted Benzyl Analogs
The [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one class demonstrates potent inhibition of CHIKV replication in Vero cells, with EC50 values ranging from 0.30 to 4.5 μM for optimized 3-aryl analogs [1]. While direct quantitative data for 6-(3,4-dichlorobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one has not been reported in the peer-reviewed literature, SAR trends from the published series indicate that halogenated benzyl substituents at N6 significantly enhance antiviral activity compared to unsubstituted benzyl counterparts. The 3,4-dichloro substitution pattern on the benzyl ring is expected to improve target engagement with nsP1 through halogen bonding and hydrophobic interactions, a hypothesis consistent with the 3-aryl SAR extensively characterized by Gómez-SanJuan et al. [2]. The closest structurally characterized analog, a 3-aryl-6-substituted triazolopyrimidinone with modified N3-aryl group, achieved an EC50 of 0.1 μM in human skin fibroblasts [2], establishing the therapeutic potential of this scaffold.
| Evidence Dimension | Antiviral potency (EC50) against CHIKV in relevant cell lines |
|---|---|
| Target Compound Data | Not directly reported; predicted to be in the low μM to sub-μM range based on class SAR |
| Comparator Or Baseline | Closest published analog: 3-aryl-6-substituted triazolopyrimidinones achieve EC50 = 0.30–4.5 μM in Vero cells; EC50 = 0.1 μM in human skin fibroblasts [2] |
| Quantified Difference | Exact fold-difference cannot be calculated without direct experimental data for the target compound |
| Conditions | CHIKV virus yield reduction and cell-killing inhibition assays in Vero cells and human skin fibroblasts [1][2] |
Why This Matters
Procurement of the 3,4-dichlorobenzyl analog enables exploration of the halogen-dependent potency enhancement within the nsP1-targeted antiviral series, a key SAR direction identified in the primary literature.
- [1] Gigante, A. et al. Antiviral activity of [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones against chikungunya virus targeting the viral capping nsP1. Antiviral Res. 2017, 144, 216-222. DOI: 10.1016/j.antiviral.2017.06.003 View Source
- [2] Gómez-SanJuan, A. et al. Inhibition of the Replication of Different Strains of Chikungunya Virus by 3-Aryl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones. ACS Infect. Dis. 2018, 4, 4, 605-619. DOI: 10.1021/acsinfecdis.7b00219 View Source
